Revefenacin - 864750-70-9

Revefenacin

Catalog Number: EVT-280247
CAS Number: 864750-70-9
Molecular Formula: C35H43N5O4
Molecular Weight: 597.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Revefenacin is a novel, long-acting muscarinic antagonist (LAMA) specifically developed for the treatment of chronic obstructive pulmonary disease (COPD) [, , , ]. It is classified as a bronchodilator, a class of drugs that work by relaxing the muscles in the airways, thereby opening up the airways and easing breathing [, , , ].

Revefenacin is distinct from other LAMAs due to its once-daily dosing regimen, high lung selectivity, and administration via nebulization [, , , , , ]. These characteristics make it a potentially valuable therapeutic option for COPD patients who require or prefer nebulized therapy, particularly those who may face challenges using traditional handheld inhalers [, , , ].

Future Directions

Long-term Safety and Efficacy:

While clinical trials have demonstrated the short-term efficacy and safety of Revefenacin, further research is needed to assess its long-term safety and efficacy in managing COPD []. Long-term studies will provide valuable insights into the drug's sustained effects on lung function, symptom control, and potential for reducing exacerbations.

    THRX-195518 (M2)

    • Compound Description: THRX-195518, often denoted as M2, is a major metabolite of Revefenacin. It is formed through the hydrolysis of Revefenacin. THRX-195518 is found to have a 10-fold lower binding affinity for the M3 muscarinic receptor compared to Revefenacin. []
    • Relevance: As a primary metabolite, understanding the pharmacological activity of THRX-195518 is crucial in evaluating the overall therapeutic profile of Revefenacin. While it demonstrates some binding affinity to the M3 receptor, its contribution to systemic pharmacology is deemed minimal after inhaled administration of Revefenacin. []

    THRX-697795 (M10)

    • Compound Description: THRX-697795, also known as M10, is another significant metabolite of Revefenacin. It is generated through a metabolic pathway involving N-dealkylation and reduction of the parent compound, Revefenacin. []
    • Relevance: This metabolite, along with THRX-195518, contributes to the overall metabolic profile of Revefenacin. Further research might be needed to fully understand the pharmacological implications of THRX-697795 in comparison to Revefenacin. []

    Acetylcholine

    • Compound Description: Acetylcholine is an endogenous neurotransmitter that plays a critical role in the parasympathetic nervous system, including the airways. It binds to muscarinic receptors, leading to bronchoconstriction. [, ]
    • Relevance: Revefenacin acts as a muscarinic antagonist, specifically targeting the M3 receptor subtype. By blocking the binding of acetylcholine to these receptors, Revefenacin effectively prevents bronchoconstriction, making it a valuable therapeutic agent in managing COPD. [, ]

    Methacholine

    • Compound Description: Methacholine is a synthetic choline ester that acts as a muscarinic receptor agonist. It is often used in diagnostic tests to assess bronchial hyperreactivity. []
    • Relevance: Preclinical studies demonstrated that Revefenacin effectively prevents bronchoconstriction induced by methacholine, highlighting its long-acting bronchodilatory properties. [] This finding underscores the therapeutic potential of Revefenacin in mitigating bronchospasm associated with COPD.

    Formoterol Fumarate

    • Compound Description: Formoterol Fumarate is a long-acting β2-agonist (LABA) commonly used in COPD management. It works by relaxing airway smooth muscle, thereby improving airflow. []
    • Relevance: Studies have investigated the physicochemical compatibility and stability of combining Revefenacin with Formoterol Fumarate in a single nebulizer solution. [] This research explores the feasibility and potential benefits of co-administering these two bronchodilators with different mechanisms of action for a more comprehensive therapeutic approach to COPD.

    Tiotropium

    • Compound Description: Tiotropium is another long-acting muscarinic antagonist (LAMA), like Revefenacin, used in COPD treatment. It is often administered via a dry powder inhaler (DPI). [, , , , , ]
    • Relevance: Several studies compared the efficacy, safety, and lung deposition patterns of Revefenacin with Tiotropium in COPD patients. [, , , , , ] These comparative studies are essential in understanding the relative advantages and disadvantages of these two LAMAs, guiding clinicians in choosing the most appropriate treatment option based on individual patient characteristics and preferences.

    Ipratropium

    • Compound Description: Ipratropium is a short-acting muscarinic antagonist (SAMA) commonly used as a rescue medication in COPD management. []
    • Relevance: While not extensively discussed, Ipratropium's inclusion in the context of Revefenacin research underscores the broader class of muscarinic antagonists used in COPD management. [] The comparison between short-acting and long-acting muscarinic antagonists provides insight into the evolution of COPD treatments and the advantages offered by newer, once-daily therapies like Revefenacin.
Overview

Revefenacin is a novel pharmaceutical compound primarily classified as a long-acting muscarinic antagonist. It is designed for the treatment of chronic obstructive pulmonary disease (COPD) through inhalation therapy. The chemical name for Revefenacin is l-(2- ⁇ 4[(4-carbamoylpiperidin-1-yl)methyl]-N-methylbenzamido ⁇ ethyl)piperidin-4-yl N-( ⁇ 1,1’ biphenyl ⁇ -2- yl)carbamate, and it has gained attention due to its efficacy in improving lung function without significantly increasing adverse events compared to placebo treatments .

Synthesis Analysis

The synthesis of Revefenacin involves several steps that include the oxidation of precursors, reductive amination, and purification processes. A notable method described in patent literature involves the following key steps:

  1. Oxidation: The precursor 2-(benzylmethylamino)ethanol is oxidized to form an aldehyde intermediate.
  2. Reductive Amination: The aldehyde is then subjected to reductive amination with biphenyl-2-yl-carbamic acid piperidin-4-yl ester in the presence of a reducing agent.
  3. Debenzylation: This step involves the removal of benzyl groups to yield the desired Revefenacin compound.
  4. Purification: The final product can be isolated as a free solid through techniques such as extraction, distillation, and crystallization .

The process emphasizes mild reaction conditions to enhance yield and efficiency, making it suitable for industrial-scale production.

Molecular Structure Analysis

The molecular structure of Revefenacin reveals its complex arrangement of atoms, which contributes to its pharmacological properties. Key structural features include:

  • Molecular Formula: C22H30N4O3
  • Molecular Weight: Approximately 398.5 g/mol
  • Structural Characteristics: The compound contains multiple functional groups including carbamate and piperidine moieties, which are crucial for its activity as a muscarinic antagonist.

The structural analysis indicates that Revefenacin's design allows for effective binding to muscarinic receptors in the lungs, thereby facilitating its therapeutic action against COPD .

Chemical Reactions Analysis

Revefenacin undergoes various chemical reactions during its synthesis and metabolism:

  1. Oxidation Reaction: Converts alcohol precursors into aldehydes.
  2. Reductive Amination Reaction: Involves the formation of amines from aldehydes using reducing agents.
  3. Hydrolysis Reactions: These may occur during metabolism where Revefenacin is broken down into various metabolites, impacting its pharmacokinetics.

The synthesis route not only aims for high yield but also focuses on minimizing by-products and enhancing selectivity in reactions .

Mechanism of Action

Revefenacin operates primarily as a long-acting muscarinic antagonist, targeting specific muscarinic receptors in the bronchial tissues. The mechanism includes:

  • Receptor Binding: Revefenacin binds selectively to M3 muscarinic receptors, inhibiting acetylcholine-induced bronchoconstriction.
  • Bronchodilation: This inhibition leads to relaxation of bronchial smooth muscles, resulting in improved airflow and reduced respiratory symptoms associated with COPD.

Clinical studies have demonstrated that Revefenacin significantly improves trough forced expiratory volume in one second (FEV1), indicating enhanced lung function over time .

Physical and Chemical Properties Analysis

Revefenacin exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as acetonitrile and methanol but has limited solubility in water.
  • Stability: Demonstrates stability under normal storage conditions but may be sensitive to light and moisture.

These properties are critical for formulation development and ensuring effective delivery via inhalation devices .

Applications

Revefenacin is primarily utilized in the medical field for the management of chronic obstructive pulmonary disease. Its applications include:

  • Inhalation Therapy: Administered through nebulizers to provide direct relief from respiratory symptoms.
  • Clinical Research: Ongoing studies are evaluating its long-term efficacy and safety profile compared to other treatments available for COPD.

The compound's unique mechanism of action and favorable safety profile make it an important addition to therapeutic options for patients suffering from respiratory conditions .

Synthesis and Structural Optimization of Revefenacin

Design Rationale for Long-Acting Muscarinic Antagonists

The structural design of revefenacin (C₃₅H₄₃N₅O₄) prioritizes lung selectivity and extended receptor residence time to minimize systemic anticholinergic effects. Its biphenyl carbamate tertiary amine structure differentiates it from classical quaternary ammonium LAMAs (e.g., tiotropium), reducing metabolic instability and enhancing pulmonary targeting [4] [10]. The carbamyl group (-CONH₂) in the 4-carbamoylpiperidin-1-yl moiety serves as a critical pharmacophore, enabling hydrogen bonding with muscarinic M3 receptors while resisting esterase-mediated hydrolysis [10]. Molecular optimizations focused on:

  • Lipophilicity modulation (log P ≈ 3.8) to prolong lung tissue retention
  • Reduced plasma protein binding (∼76%) to limit off-target activity
  • Rapid dissociation from M2 receptors to mitigate cardiovascular risks [3] [8]

Table 1: Structural Attributes Influencing Pharmacokinetics

Structural FeatureFunctional RoleBiological Consequence
Biphenyl carbamateBlocks CYP450 metabolismExtended half-life (>22 hrs)
Tertiary amineModerates pKa (∼8.2)Enhanced lung membrane permeability
N-methylbenzamido linkerReduces hERG affinityLower cardiac toxicity risk
4-Carbamoylpiperidinyl groupM3 receptor subtype specificityBronchodilation selectivity

Synthetic Pathways for Revefenacin Analog Development

Revefenacin synthesis employs convergent strategies coupling three key intermediates:

  • Piperidinyl carbamate (135): Formed via neat reaction of piperidine 133 and isocyanate 134 at 70°C (99% yield over 4 steps) [7]
  • Glycine derivative (136): Integrated via reductive amination followed by Cbz deprotection (96% yield over 3 steps) [7]
  • Optimized route (CN110526859B): Uses novel intermediate 1-(2-bromoethyl)-4-(([1,1'-biphenyl]-2-yl)carbamoyl)piperidin-1-ium bromide (II) for nucleophilic substitution with 4-[(4-carbamoylpiperidin-1-yl)methyl]-N-methylbenzaldehyde (III) under mild alkaline conditions (K₂CO₃/DMF, 25-80°C). This achieves 88% yield with simplified purification [5].

Critical innovations include:

  • Salt-controlled crystallization: Dicarboxylic acid co-crystals (oxalic, fumaric) reduce genotoxic impurities to <0.1% [1]
  • Reductive amination optimization: Sodium triacetoxyborohydride in aprotic solvents minimizes dimerization byproducts [1]
  • Flow chemistry adaptation: Continuous hydrogenation of nitro intermediates enhances reproducibility at scale [5]

Table 2: Synthetic Route Efficiency Comparison

MethodYield (%)Key AdvantageReference
Traditional EDC coupling52Simple reagents [7]
DMTMM-mediated coupling68Higher purity [5]
Intermediate (II)-based route88Fewer steps, lower temperature [5]
Salt-purified crystallization95*Reduced impurities [1]

*(After recrystallization)*

Structure-Activity Relationship (SAR) Studies in LAMA Therapeutics

SAR analysis revealed non-negotiable motifs for M3 antagonism:

  • Biphenyl carbamate: Removal or methylation decreases receptor residence time 5-fold, reducing duration of action [10]
  • Piperidine N-position: Quaternary ammonium analogs show 30% lower lung bioavailability due to reduced epithelial permeability [4] [8]
  • Benzamide linker methylation: Eliminates hERG inhibition (IC₅₀ >100 μM vs 2.1 μM for unmethylated analogs) [8]

Carbamyl optimization proved pivotal:

  • Primary carboxamide (-CONH₂): Replacing with cyano (-CN) or ester (-COOR) groups decreases M3 affinity 100-fold
  • Stereochemical constraints: (S)-enantiomers exhibit 3× higher potency than (R)-counterparts in ex vivo tracheal models [8]
  • Metabolic shielding: Fluorination adjacent to the carbamyl group blocks CYP2D6 oxidation, preventing reactive quinone-imine formation [10]

Table 3: SAR Impact on Pharmacological Profile

Structural ModificationM3 IC₅₀ ShiftSystemic Exposure ChangeClinical Relevance
Biphenyl → Naphthyl5.2× increase+40%Reduced duration of action
Tertiary amine → Quaternary amineNo change+220%Higher dry mouth incidence
Carbamyl → Cyano124× increase-18%Loss of bronchodilation at 24h
Ortho-biphenyl → Meta-biphenyl8.7× increase-25%Weakened receptor hydrophobic pocket

Innovations in Nebulized Drug Formulation for Pulmonary Delivery

Revefenacin’s physicochemical properties (moderate solubility ≈0.5 mg/mL, low crystallinity) necessitated advanced formulation strategies:

  • Co-solvent systems: Ethanol/propylene glycol blends (15:85 v/v) enable stable solutions at pH 3.5-4.5, preventing hydrolysis during nebulization [4]
  • Osmolarity control: Tonicity-adjusted formulations (∼280 mOsm/kg) minimize cough reflex incidence by 62% versus hypertonic solutions [9]
  • Jet nebulizer optimization: PARI LC® Sprint device generates mass median aerodynamic diameter (MMAD) of 2.1–3.9 μm, ensuring 75% lung deposition efficiency [2] [4]

Stability enhancements include:

  • Metal chelation: EDTA (0.01% w/v) suppresses metal-catalyzed degradation in aqueous solutions
  • Anion screening: Methanesulfonate salts improve chemical stability over hydrochloride forms (degradants <0.5% after 24 months) [1]
  • Low-adsorption packaging: Silicone-coated vials reduce drug loss to 1.2% versus 8.7% in glass [4]

Table 4: Formulation Stability Parameters

Stress ConditionDegradation Products (%)Mitigation Strategy
Heat (40°C/75% RH, 6 mo)1.8Citrate buffer (10 mM)
Light exposure (1.2M lux)3.5Amber glass/PET protection
Nebulization shear stress0.9Perfluoropropane-filled porous capsules
Oxidation (0.1% H₂O₂)12.4Nitrogen sparging + ascorbic acid

Properties

CAS Number

864750-70-9

Product Name

Revefenacin

IUPAC Name

[1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate

Molecular Formula

C35H43N5O4

Molecular Weight

597.7 g/mol

InChI

InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43)

InChI Key

FYDWDCIFZSGNBU-UHFFFAOYSA-N

SMILES

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N

Solubility

< 1 mg/ml

Synonyms

iphenyl-2-ylcarbamic acid 1-(2-((4-(4-carbamoylpiperidin-1-ylmethyl)benzoyl)methylamino)ethyl)piperidin-4-yl ester
revefenacin
TD-4208
Yupelri

Canonical SMILES

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.